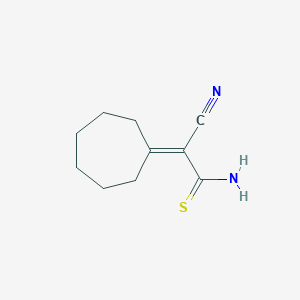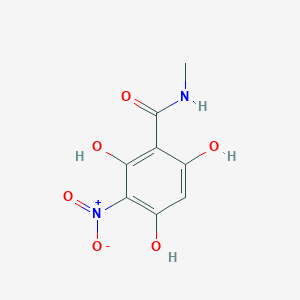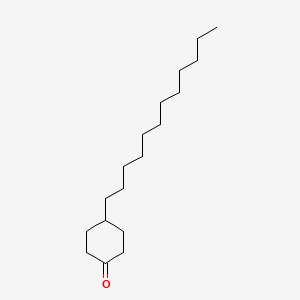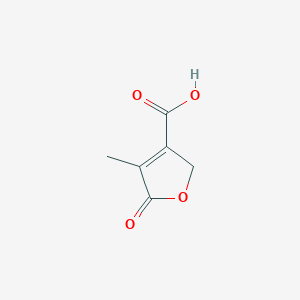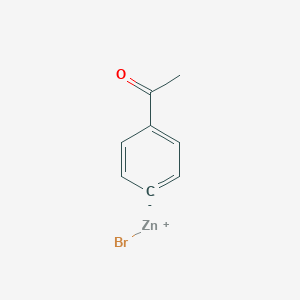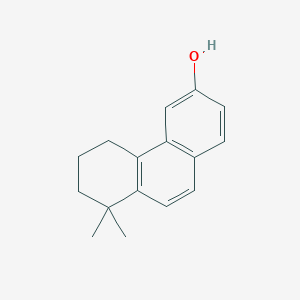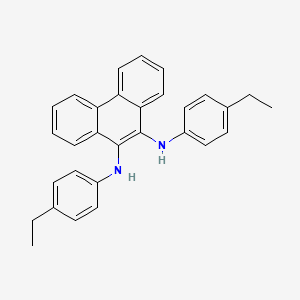
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine is an organic compound belonging to the class of phenanthrene derivatives. This compound is characterized by the presence of two 4-ethylphenyl groups attached to the nitrogen atoms at the 9 and 10 positions of the phenanthrene ring. Phenanthrene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene-9,10-dione and 4-ethylphenylamine as the primary starting materials.
Condensation Reaction: The phenanthrene-9,10-dione undergoes a condensation reaction with 4-ethylphenylamine in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the desired diamine compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine.
Industrial Production Methods
In an industrial setting, the production of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Phenanthrene-9,10-quinone derivatives.
Reduction: Phenanthrene-9,10-diamine derivatives.
Substitution: Brominated or nitrated phenanthrene derivatives.
Scientific Research Applications
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine involves its interaction with molecular targets through various pathways:
Photophysical Interactions: The compound exhibits strong fluorescence, making it useful in imaging applications.
Electrochemical Interactions: It can participate in redox reactions, which are essential in electronic and optoelectronic applications.
Biological Interactions: The compound may interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N~9~,N~10~-Bis(4-butylphenyl)phenanthrene-9,10-diamine
- N~9~,N~10~-Bis(4-methylphenyl)phenanthrene-9,10-diamine
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine is unique due to the presence of 4-ethylphenyl groups, which impart distinct photophysical and electrochemical properties compared to other phenanthrene derivatives. These properties make it particularly valuable in applications such as OLEDs and biological imaging.
Properties
CAS No. |
151026-69-6 |
|---|---|
Molecular Formula |
C30H28N2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
9-N,10-N-bis(4-ethylphenyl)phenanthrene-9,10-diamine |
InChI |
InChI=1S/C30H28N2/c1-3-21-13-17-23(18-14-21)31-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)30(29)32-24-19-15-22(4-2)16-20-24/h5-20,31-32H,3-4H2,1-2H3 |
InChI Key |
FXVDLKVQBGXLQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C4=CC=CC=C42)NC5=CC=C(C=C5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


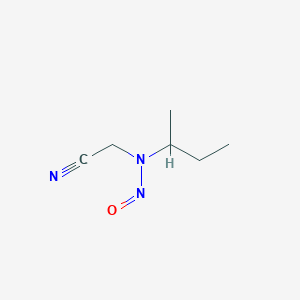
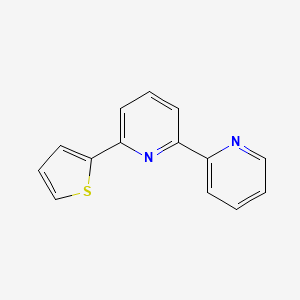
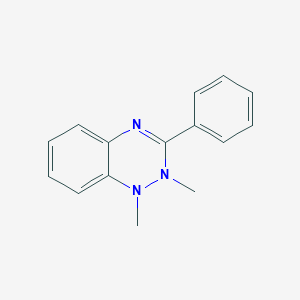
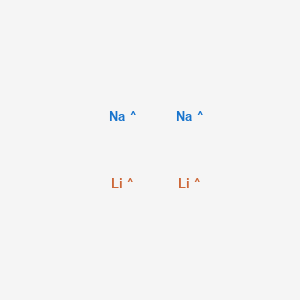
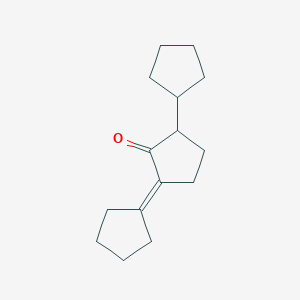
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)
